Gardoside

Description

This compound has been reported in Gardenia jasminoides, Gmelina philippensis, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

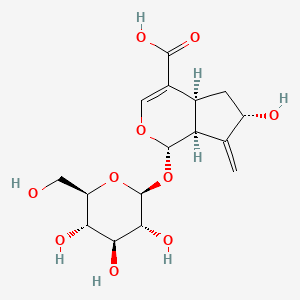

(1S,4aS,6S,7aS)-6-hydroxy-7-methylidene-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4,6,8-13,15-21H,1-3H2,(H,22,23)/t6-,8+,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKCJJNYSGWZDU-RQJSCMEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gardoside: A Technical Guide on Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gardoside is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies pertaining to this compound. It is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. This document details the primary plant sources of this compound, summarizes available quantitative data for related compounds, provides in-depth experimental protocols for extraction and analysis, and visualizes a key signaling pathway associated with a structurally similar compound, offering insights into its potential mechanism of action.

Natural Sources and Distribution

This compound has been identified in a select number of plant species, primarily within the Rubiaceae and Verbenaceae families. The distribution of the compound can vary significantly between different plant parts.

-

Gardenia jasminoides Ellis: The fruits of Gardenia jasminoides, a plant used extensively in traditional Chinese medicine, are a significant source of this compound and other related iridoid glycosides[1][2].

-

Lippia alba (Mill.) N.E. Brown: This aromatic shrub, found throughout Central and South America, contains this compound in its roots[3][4][5]. The leaves, while rich in other compounds like essential oils and flavonoids, are not the primary source of this specific iridoid[6][7].

-

Paederota lutea Scop.: This species is another documented source of this compound, alongside other iridoids like aucubin and catalpol.

-

Gmelina philippensis Cham.: this compound has also been reported in this plant species[2].

Quantitative Analysis

Direct quantitative data for this compound across its natural sources is limited in publicly accessible literature. However, for context, data for the structurally similar and co-occurring iridoid glycoside, gardenoside, in Gardenia jasminoides provides a valuable benchmark for the potential yield of these types of compounds.

| Compound | Plant Source | Plant Part | Concentration (µg/mg dry weight) | Reference |

| Gardenoside | Gardenia jasminoides | Fruit | 49.57 ± 18.78 | [8][9] |

| Geniposide | Gardenia jasminoides | Fruit | 56.37 ± 26.24 | [8][9] |

| This compound | Gardenia jasminoides, Lippia alba | Fruit, Roots | Data not available in cited literature | N/A |

Table 1: Concentration of Gardenoside and Geniposide in Gardenia jasminoides fruit. While this compound is a known constituent, specific quantitative data was not available in the reviewed literature. The data for related compounds is provided for comparative context.

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol is a synthesized methodology based on established procedures for isolating iridoid glycosides from Gardenia jasminoides fruit[8][9].

1. Plant Material Preparation:

- Obtain dried fruits of Gardenia jasminoides.

- Grind the dried fruits into a fine powder (approx. 40-60 mesh) to increase the surface area for extraction.

2. Solvent Extraction:

- Weigh 500 g of the powdered plant material.

- Place the powder in a large vessel and add 5 L of 70% aqueous methanol.

- Perform ultrasonic-assisted extraction for 60 minutes at room temperature.

- Separate the solvent from the plant residue by filtration under vacuum.

- Repeat the extraction process on the residue two additional times to ensure maximum yield.

3. Concentration:

- Combine the methanolic extracts from all three extractions.

- Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

4. Chromatographic Purification:

- Macroporous Resin Column Chromatography:

- Dissolve the crude extract in deionized water and apply it to a pre-equilibrated HPD-100 macroporous resin column.

- Wash the column with 2-3 column volumes of deionized water to remove sugars and other highly polar impurities.

- Elute the iridoid glycoside fraction with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

- Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

- Silica Gel Column Chromatography:

- Combine and concentrate the this compound-rich fractions from the previous step.

- Apply the concentrated fraction to a silica gel column.

- Elute with a solvent system of chloroform-methanol with a stepwise or linear gradient (e.g., starting from 100:1 to 10:1).

- Preparative HPLC (Optional, for high purity):

- For final purification, subject the fractions from the silica gel column to preparative reversed-phase HPLC on a C18 column.

- Use a mobile phase of acetonitrile and water, often with a formic acid modifier (e.g., 0.1% formic acid), under isocratic or gradient conditions to isolate pure this compound.

5. Verification:

- Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

HPLC-UV Method for Quantitative Analysis

This protocol is a representative method for the quantification of iridoid glycosides, adapted from validated methods for similar compounds[10][11][12].

1. Instrumentation and Conditions:

- HPLC System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, quaternary pump, autosampler, and column thermostat.

- Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

- Mobile Phase:

- A: 0.1% (v/v) formic acid in ultrapure water.

- B: Acetonitrile.

- Gradient Elution:

- 0-20 min: 10-30% B

- 20-25 min: 30-50% B

- 25-30 min: 50-10% B (return to initial conditions)

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

- Detection Wavelength: 240 nm (Iridoid glycosides typically have a UV absorbance maximum around this wavelength).

- Injection Volume: 10 µL.

2. Preparation of Solutions:

- Standard Stock Solution: Accurately weigh 1 mg of pure this compound reference standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

- Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol.

- Sample Preparation: Prepare an extract as described in Protocol 3.1 (steps 1-3). Accurately weigh the dried crude extract, reconstitute it in methanol to a known concentration (e.g., 10 mg/mL), and filter through a 0.45 µm syringe filter before injection.

3. Method Validation:

- Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.

- Precision and Accuracy: Perform intra-day and inter-day analyses of quality control samples at low, medium, and high concentrations to determine precision (as %RSD) and accuracy (as %recovery).

- Specificity: Confirm the identity of the this compound peak in the sample extract by comparing its retention time and UV spectrum with the pure standard.

Signaling Pathway and Potential Mechanism of Action

While specific signaling pathways for this compound are not yet fully elucidated in the literature, research on the structurally analogous compound gardenoside , also isolated from Gardenia jasminoides, provides significant insight into a probable anti-inflammatory mechanism. Studies have shown that gardenoside can ameliorate inflammation in interleukin-1β (IL-1β)-stimulated chondrocytes by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway [13]. This pathway is a critical regulator of inflammatory responses.

Visualization of Experimental and Biological Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C16H22O10 | CID 46173850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. lebufma.com.br [lebufma.com.br]

- 7. researchgate.net [researchgate.net]

- 8. jfda-online.com [jfda-online.com]

- 9. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. Gardenoside ameliorates inflammation and inhibits ECM degradation in IL-1β-treated rat chondrocytes via suppressing NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Gardoside (CAS Number: 54835-76-6): A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Gardoside, an iridoid glycoside with the CAS number 54835-76-6, is a natural product found in a variety of plant species, most notably in the fruits of Gardenia jasminoides and the roots of Lippia alba.[1][2] As a member of the iridoid class of compounds, this compound is of significant interest to the scientific community due to the diverse biological activities exhibited by related molecules. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, and inferred biological activities based on studies of similar compounds. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by summarizing key data, outlining potential experimental approaches, and visualizing relevant biological pathways.

Chemical and Physical Properties

This compound is a monoterpenoid, characterized by a core cyclopenta[c]pyran ring system. Its detailed chemical and physical properties are summarized in the table below.[3][4][5]

| Property | Value | Reference |

| CAS Number | 54835-76-6 | [3] |

| Molecular Formula | C₁₆H₂₂O₁₀ | [3][4] |

| Molecular Weight | 374.34 g/mol | [3][4] |

| IUPAC Name | (1S,4aS,6S,7aS)-6-hydroxy-7-methylidene-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | [4] |

| Synonyms | This compound | [3][4] |

| Appearance | Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |

| Storage | Desiccate at -20°C | [6] |

Biological Activities and Therapeutic Potential

Direct experimental data on the biological activities of isolated this compound is limited in the current scientific literature. However, based on the well-documented activities of other iridoid glycosides and plant extracts containing this compound, its potential therapeutic applications can be inferred.

Anti-inflammatory Activity

The primary mechanism underlying the anti-inflammatory effects of many natural compounds, including iridoid glycosides, involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Antioxidant Activity

Many iridoid glycosides exhibit significant antioxidant activity. This is typically assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While a specific IC50 value for this compound in a DPPH assay is not published, extracts from plants containing this compound have shown antioxidant potential. The antioxidant effect of these compounds is often linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Another potential mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[6][11]

Neuroprotective Effects

Neuroprotection is another promising area for iridoid glycosides. Some compounds in this class have been shown to protect neuronal cells from oxidative stress and excitotoxicity.[12][13] The mechanisms for these effects are often linked to their anti-inflammatory and antioxidant properties, which are crucial in mitigating the pathological processes of neurodegenerative diseases.

Anticancer Potential

Several studies on various cancer cell lines have demonstrated the cytotoxic and anti-proliferative effects of certain iridoid glycosides. The specific IC50 values are highly dependent on the compound and the cancer cell line being tested. The anticancer mechanisms may involve the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell survival and proliferation.

Key Signaling Pathways

Based on studies of related compounds, this compound is likely to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many anti-inflammatory natural products, including iridoid glycosides, are known to inhibit this pathway.[14][15]

MAPK Signaling Pathway

The MAPK family of kinases, including ERK, JNK, and p38, are crucial for transducing extracellular signals to cellular responses, including inflammation and apoptosis. The activation of p38 and JNK is often associated with inflammatory and stress responses. Inhibition of these pathways is a common mechanism for the anti-inflammatory effects of natural products.[16][17]

Experimental Protocols

While specific protocols for this compound are scarce, the following are standard and widely accepted methods for evaluating the biological activities discussed.

Isolation and Purification of this compound

A general workflow for the isolation of this compound from plant material is outlined below. This is a representative protocol and may require optimization based on the specific plant source.

References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Item - Western blot analysis of effect of GrK on ERK1/2 and p38 MAPK phosphorylation. - Public Library of Science - Figshare [plos.figshare.com]

- 13. Neuroprotective effects of gangliosides may involve inhibition of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 15. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Gardoside: A Technical Overview for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gardoside is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane-[C]-pyran skeleton. Found in various plant species, notably from the genera Gardenia and Lippia, this compound is a subject of growing interest within the scientific community. Iridoid glycosides as a chemical class are recognized for a wide spectrum of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. While comprehensive data on this compound itself is emerging, the activities of structurally related and co-occurring iridoid glycosides, such as Geniposide and Aucubin, provide a strong framework for understanding its potential therapeutic applications. This technical guide synthesizes the current understanding of the biological activities of this compound and related compounds, providing detailed experimental methodologies and exploring the potential signaling pathways involved.

Quantitative Data on Biological Activity

Quantitative data for the specific biological activities of this compound are not extensively reported in publicly available literature. However, data from related and co-occurring iridoid glycosides, particularly Geniposide, which is also found in Gardenia jasminoides, can provide valuable insights into the potential potency of this compound. The following table summarizes representative quantitative data for the biological activities of Geniposide.

| Compound | Biological Activity | Assay System | Measured Parameter | Value | Reference |

| Geniposide | Anti-inflammatory | LPS-stimulated BV2 microglia | NO production IC50 | 48.6 µM | [1][2] |

| Geniposide | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | TNF-α inhibition IC50 | > 100 µM | [2] |

| Geniposide | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | IL-6 inhibition IC50 | > 100 µM | [2] |

| Geniposide | Neuroprotection | H2O2-induced PC12 cells | Cell viability EC50 | Not specified | [3][4] |

| Geniposide | Anticancer | Human glioblastoma U87MG cells | Cytotoxicity IC50 | > 100 µM | [1] |

| Geniposide | Anticancer | Human hepatocellular carcinoma HepG2 cells | Cytotoxicity IC50 | > 100 µM | [1] |

Note: The lack of specific IC50/EC50 values for this compound highlights a significant gap in the current research landscape and underscores the need for further investigation into its pharmacological properties.

Key Biological Activities and Potential Mechanisms of Action

Based on the activities of related iridoid glycosides, this compound is predicted to exhibit several key biological effects:

Anti-inflammatory Activity

Iridoid glycosides, including Geniposide, are known to possess significant anti-inflammatory properties. The primary mechanism is believed to be the inhibition of pro-inflammatory mediators. This is often achieved through the suppression of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.

Potential Anti-inflammatory Signaling Pathway of this compound

Caption: Potential mechanism of this compound's anti-inflammatory action via inhibition of NF-κB and MAPK pathways.

Neuroprotective Effects

The neuroprotective potential of iridoid glycosides is a significant area of research. Compounds like Geniposide have been shown to protect neurons from various insults, including oxidative stress and excitotoxicity. The proposed mechanisms involve the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the inhibition of apoptotic cascades.

Potential Neuroprotective Signaling Pathway of this compound

Caption: this compound may exert neuroprotective effects by activating the PI3K/Akt pathway and inhibiting apoptosis.

Antioxidant Activity

Many iridoid glycosides exhibit antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant enzymes. This activity is crucial in mitigating oxidative stress, a key pathological factor in numerous diseases.

Anticancer Potential

While the anticancer activity of this compound is not well-documented, some iridoid glycosides have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. These effects are often mediated by the modulation of proteins involved in cell cycle regulation (e.g., cyclins and cyclin-dependent kinases) and apoptosis (e.g., Bcl-2 family proteins and caspases).

Potential Mechanism of this compound-Induced Cell Cycle Arrest and Apoptosis

Caption: this compound may induce anticancer effects by causing cell cycle arrest and triggering the mitochondrial apoptotic pathway.

Experimental Protocols

The following are detailed, generalized protocols for assessing the key biological activities of iridoid glycosides like this compound.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol describes the determination of the inhibitory effect of a test compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve of sodium nitrite is used to determine the nitrite concentration.

-

The percentage of NO inhibition is calculated relative to the LPS-only treated control.

-

Workflow for In Vitro Anti-inflammatory Assay

Caption: A stepwise workflow for determining the anti-inflammatory activity of this compound by measuring nitric oxide production.

In Vitro Neuroprotective Activity Assay (MTT Assay)

This protocol outlines the assessment of the protective effect of a test compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in PC12 neuronal cells using the MTT assay.

-

Cell Culture: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Assay Procedure:

-

Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with different concentrations of this compound for 2 hours.

-

Induce cytotoxicity by adding H₂O₂ (final concentration 100 µM) and incubate for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage of the untreated control.

-

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol details the measurement of the free radical scavenging activity of a test compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagents:

-

DPPH solution (0.2 mM in methanol).

-

This compound solutions of varying concentrations in methanol.

-

Ascorbic acid as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

In Vitro Anticancer Activity Assay (Cell Cycle Analysis)

This protocol describes the analysis of the cell cycle distribution of cancer cells treated with a test compound using propidium iodide (PI) staining and flow cytometry.

-

Cell Culture: A suitable cancer cell line (e.g., HeLa, MCF-7) is cultured in appropriate medium and conditions.

-

Assay Procedure:

-

Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% cold ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the cell cycle distribution by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined.

-

Conclusion

This compound, as an iridoid glycoside, holds considerable promise for therapeutic applications, particularly in the realms of anti-inflammatory and neuroprotective interventions. While direct quantitative data and specific mechanistic studies on this compound are currently limited, the well-documented biological activities of related compounds like Geniposide provide a strong rationale for its further investigation. The experimental protocols and potential signaling pathways outlined in this guide offer a robust framework for researchers and drug development professionals to explore the full therapeutic potential of this compound. Future research should focus on generating specific quantitative data for this compound's bioactivities and elucidating its precise molecular targets and mechanisms of action to pave the way for its potential clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. A Review on the Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Geniposide, a Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The emerging possibility of the use of geniposide in the treatment of cerebral diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of Gardoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gardoside, an iridoid glycoside found in plants such as Gardenia jasminoides Ellis, has emerged as a promising natural compound with a spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its anti-inflammatory, antioxidant, and potential neuroprotective and anticancer effects. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound is a naturally occurring iridoid glycoside that has garnered significant interest within the scientific community.[1] Its presence has been identified in various medicinal plants, notably in the roots of L. alba and the fruits of Gardenia jasminoides Ellis.[1][2] This document serves as a technical resource for researchers, providing in-depth information on the pharmacological properties of this compound, including its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings and potential pharmaceutical formulations.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂O₁₀ | [3][4] |

| Molecular Weight | 374.34 g/mol | [3][4] |

| CAS Number | 54835-76-6 | [4][5] |

| Appearance | Powder | [4] |

| Purity | >95% | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

Pharmacological Properties and Mechanisms of Action

This compound exhibits a range of pharmacological effects, with its anti-inflammatory properties being the most extensively studied. Emerging evidence also points towards its potential as an antioxidant, neuroprotective, and anticancer agent.

Anti-inflammatory and Chondroprotective Effects

This compound has demonstrated significant anti-inflammatory and chondroprotective effects, particularly in the context of osteoarthritis (OA).[2]

Mechanism of Action:

The primary anti-inflammatory mechanism of this compound involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[2] In inflammatory conditions, such as those induced by interleukin-1β (IL-1β) in chondrocytes, this compound has been shown to inhibit the activation of the NF-κB pathway.[2] This inhibition, in turn, downregulates the expression of several pro-inflammatory and catabolic genes.

Key Molecular Targets:

-

Pro-inflammatory Mediators: this compound significantly lowers the gene expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interleukin-6 (IL-6) in IL-1β-stimulated rat chondrocytes.[2]

-

Matrix-Degrading Enzymes: It effectively downregulates the expression of matrix metalloproteinase-3 (MMP-3), matrix metalloproteinase-13 (MMP-13), and a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5), enzymes responsible for the degradation of the extracellular matrix (ECM) in cartilage.[2]

-

Extracellular Matrix Components: this compound promotes ECM synthesis by upregulating the expression of Collagen-II and Aggrecan (ACAN).[2]

Quantitative Data:

The following table summarizes the quantitative effects of this compound on gene expression in IL-1β-treated rat chondrocytes. A concentration of 10 μM was identified as an effective dose for these in vitro studies.[2]

| Gene | Treatment | Fold Change vs. IL-1β Control |

| COX-2 | This compound (10 μM) + IL-1β | Decreased |

| iNOS | This compound (10 μM) + IL-1β | Decreased |

| IL-6 | This compound (10 μM) + IL-1β | Decreased |

| MMP-3 | This compound (10 μM) + IL-1β | Decreased |

| MMP-13 | This compound (10 μM) + IL-1β | Decreased |

| ADAMTS-5 | This compound (10 μM) + IL-1β | Decreased |

| Collagen-II | This compound (10 μM) + IL-1β | Increased |

| ACAN | This compound (10 μM) + IL-1β | Increased |

Note: Specific fold-change values were not provided in the primary source, but the direction of change was clearly indicated.[2]

Antioxidant Activity

This compound has been shown to reduce the production of reactive oxygen species (ROS) in chondrocytes stimulated with IL-1β, suggesting antioxidant properties.[2] The precise mechanisms and quantitative antioxidant capacity (e.g., IC50 values in standard antioxidant assays) require further investigation.

Neuroprotective Effects

While direct studies on the neuroprotective effects of this compound are limited, related iridoid glycosides and gangliosides have shown neuroprotective properties. For instance, gangliosides may exert their effects by inhibiting nitric oxide synthase.[6] Given the structural similarities, this presents a promising area for future research into this compound's potential in neurological disorders.

Anticancer Activity

The anticancer potential of this compound is another area that warrants further exploration. While some studies have investigated the anticancer activities of related compounds like ginsenosides, direct evidence for this compound's efficacy and its mechanism of action against cancer cells is not yet well-established.[7][8]

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the signaling pathways modulated by this compound and the experimental workflows used to study its effects are provided below.

Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.

References

- 1. Gardenoside ameliorates inflammation and inhibits ECM degradation in IL-1β-treated rat chondrocytes via suppressing NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chondroprotective Effect of Cynaroside in IL-1β-Induced Primary Rat Chondrocytes and Organ Explants via NF-κB and MAPK Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pub.h-brs.de [pub.h-brs.de]

- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

Gardoside: Unraveling the Molecular Mechanisms of a Promising Iridoid Glycoside

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gardoside, an iridoid glycoside found in plant species such as Gardenia jasminoides and Paederota lutea, has emerged as a molecule of interest within the scientific community.[][2] While research into its specific mechanisms of action is still in a nascent stage, the broader family of iridoid glycosides, to which this compound belongs, is well-documented for a range of pharmacological activities. This guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's biological effects and extrapolates potential mechanisms based on the activities of structurally similar compounds. The focus will be on its potential anti-inflammatory, antioxidant, and cytoprotective properties, with a detailed exploration of the signaling pathways likely to be involved. This document aims to serve as a foundational resource for researchers seeking to investigate the therapeutic potential of this compound.

Introduction to this compound

This compound is a naturally occurring iridoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom.[3] These compounds are characterized by a cyclopentane[c]pyran skeleton. The presence of this compound has been confirmed in various plant species, indicating its potential role in plant defense mechanisms and its availability for pharmacological investigation.[3][4] While direct and extensive studies on this compound's mechanism of action are scarce, the activities of related iridoid glycosides, such as geniposide, provide a valuable framework for predicting its biological functions.[5]

Postulated Mechanisms of Action

Based on the known biological activities of similar iridoid glycosides and other natural glycosidic compounds, the mechanism of action of this compound is likely multifaceted, primarily revolving around the modulation of key cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Anti-inflammatory Activity

A primary hypothesized mechanism of action for this compound is the inhibition of pro-inflammatory signaling pathways. Many natural glycosides have been shown to exert potent anti-inflammatory effects.[6][7] This is often achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9][10][11] It is plausible that this compound could inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα. This would, in turn, block the nuclear translocation of the active NF-κB dimers (p50/p65) and subsequent transcription of inflammatory genes.

MAPK Signaling Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[12][13][14] Various natural compounds have been shown to inhibit the phosphorylation of these kinases, thereby downregulating the expression of inflammatory mediators like COX-2 and iNOS.[15][16] this compound may act as an inhibitor of one or more components of the MAPK pathway, leading to a reduction in the inflammatory response.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.

Antioxidant and Cytoprotective Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to cellular damage and the pathogenesis of various diseases.[17] Many glycosides exhibit significant antioxidant and cytoprotective properties.[18][19][20][21]

The potential antioxidant mechanism of this compound could involve:

-

Direct ROS Scavenging: The chemical structure of this compound may allow it to directly neutralize free radicals.

-

Upregulation of Antioxidant Enzymes: this compound could potentially enhance the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) through the activation of the Nrf2-ARE signaling pathway.[22]

Potential Experimental Workflow for Assessing this compound's Cytoprotective Effects

References

- 2. This compound | CAS:54835-76-6 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C16H22O10 | CID 46173850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Knowledge About Old Drugs: The Anti-Inflammatory Properties of Cardiac Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Raging the War Against Inflammation With Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ginsenoside compound K inhibits nuclear factor-kappa B by targeting Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ginsenoside Rg3 Inhibits Constitutive Activation of NF-κB Signaling in Human Breast Cancer (MDA-MB-231) Cells: ERK and Akt as Potential Upstream Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of NF-kappaB by ginsenoside Rg3 enhances the susceptibility of colon cancer cells to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NF-κB inhibitory activities of glycosides and alkaloids from Zanthoxylum schinifolium stems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-metastatic effects of ginsenoside Rd via inactivation of MAPK signaling and induction of focal adhesion formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antioxidative and cytoprotective effects of andrographolide against CCl4-induced hepatotoxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytoprotective effects and antioxidant activities of acteoside and various extracts of Clerodendrum cyrtophyllum Turcz leaves against t-BHP induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Cytoprotective Effect of Hyperoside against Oxidative Stress Is Mediated by the Nrf2-ARE Signaling Pathway through GSK-3β Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Gardoside and its role in plant defense

An In-depth Technical Guide to Gardoside and Its Role in Plant Defense

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the iridoid glycoside family of monoterpenoids, is a significant secondary metabolite in a variety of plant species, including those of the Gardenia and Lippia genera.[1] Iridoid glycosides are well-recognized for their integral role in plant defense, acting as potent deterrents against generalist herbivores and exhibiting antimicrobial properties.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, proposed biosynthetic pathway, and established roles in plant defense mechanisms. Emphasis is placed on the signaling cascades that induce its production, particularly the jasmonic acid pathway. Furthermore, this document furnishes detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound, alongside a summary of relevant quantitative data to support researchers in the fields of chemical ecology, natural product chemistry, and drug development.

This compound: Chemical Profile

This compound is a monoterpenoid belonging to the iridoid glycoside class, characterized by a cyclopentanopyran ring system. Its chemical properties are fundamental to its extraction, analysis, and biological function.

| Property | Data | Reference |

| Molecular Formula | C₁₆H₂₂O₁₀ | [1] |

| Molecular Weight | 374.34 g/mol | [1] |

| IUPAC Name | (1S,4aS,6S,7aS)-6-hydroxy-7-methylidene-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | [1] |

| Class | Iridoid Glycoside | [1] |

Biosynthesis of this compound

The complete biosynthetic pathway for this compound has not been fully elucidated. However, based on the established pathways for other iridoid glycosides in plants like Catharanthus roseus and Gardenia jasminoides, a putative pathway can be proposed.[4][5] The biosynthesis originates from the methylerythritol phosphate (MEP) pathway, which produces the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The key steps are proposed as follows:

-

Geranyl Diphosphate (GPP) Synthesis : IPP and DMAPP are condensed to form the C10 monoterpene precursor, GPP.

-

Formation of Geraniol : GPP is hydrolyzed by Geraniol Synthase (GES).[5]

-

Hydroxylation and Oxidation : Geraniol undergoes hydroxylation by Geraniol 8-hydroxylase (G8H) and subsequent oxidation by 8-hydroxygeraniol oxidoreductase (8-HGO) to yield 8-oxogeranial.[4]

-

Iridoid Scaffold Formation : The critical cyclization of 8-oxogeranial into the characteristic iridoid scaffold (nepetalactol) is catalyzed by Iridoid Synthase (ISY).[4]

-

Further Oxidations and Glycosylation : The nepetalactol intermediate undergoes a series of oxidation, reduction, and rearrangement steps, followed by glycosylation via a UDP-glucosyltransferase (UGT), to form this compound. The exact enzymes for these final steps are yet to be identified.

Role in Plant Defense

Iridoid glycosides are a cornerstone of chemical defense in many plant families.[3] Their primary roles are as deterrents to herbivores and as antimicrobial agents.

Defense Against Herbivores

Iridoid glycosides are generally regarded as effective antifeedants against non-adapted, generalist insect herbivores due to their bitter taste and potential toxicity.[2][6] Specialist herbivores, however, have often evolved mechanisms to tolerate or even sequester these compounds for their own defense against predators.[7][8]

The proposed mechanism of action involves the deterrence of feeding through sensory perception, making the plant tissue unpalatable.[9] Upon ingestion by a non-adapted herbivore, the glycoside bond can be cleaved by β-glucosidases in the insect's gut, releasing the unstable aglycone. This aglycone can denature proteins by cross-linking with amino acids, thereby reducing the nutritional value of the plant material and potentially exerting toxic effects.[3][10]

Defense Against Pathogens

Several iridoid glycosides have demonstrated antifungal activity.[11] Studies on compounds structurally related to this compound show that they can inhibit the growth of pathogenic fungi associated with plant diseases like fruit rot.[11] The exact mechanism of action is not fully understood but may involve the disruption of the fungal cell wall or membrane integrity.[12]

Quantitative Bioactivity Data of Related Iridoid Glycosides

While specific quantitative data for this compound is limited in publicly available literature, results from related iridoids highlight the defensive potential of this compound class.

| Compound | Target Organism | Bioactivity Observed | Reference |

| Loganin | Alternaria tenuissima (fungus) | Strong, dose-dependent growth inhibition | [11] |

| Loganin | Aspergillus tubingensis (fungus) | Strong, dose-dependent growth inhibition | [11] |

| Aucubin, Catalpol | Generalist Herbivores | Feeding deterrent, growth reduction | [3] |

| Various IGs | Ants (Predators) | Repellent activity observed in ant bioassays | [7] |

Signaling Pathways for Induced Defense

The production of defensive secondary metabolites like this compound is often not constitutive but induced upon attack by herbivores or pathogens. The jasmonic acid (JA) signaling pathway is the primary cascade responsible for activating defenses against chewing insects and necrotrophic pathogens.[13][14]

Mechanism of Induction:

-

Elicitor Recognition : Mechanical damage from herbivory and chemical elicitors in insect oral secretions trigger the synthesis of jasmonic acid (JA) at the wound site.[13]

-

JA-Ile Conjugation : JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile).[14]

-

Derepression of Transcription : JA-Ile binds to the COI1 receptor, which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1). This binding targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome.[14][15]

-

Gene Activation : The degradation of JAZ repressors releases transcription factors (e.g., MYC2), which then activate the expression of JA-responsive genes.[15][16] These genes include those encoding the biosynthetic enzymes (GES, G8H, ISY, etc.) required for iridoid glycoside production, leading to an accumulation of compounds like this compound.[17]

Experimental Protocols

The following protocols are representative methodologies for the study of this compound, adapted from established procedures for iridoid glycosides.[18][19][20][21]

Extraction and Purification of this compound

This protocol describes a general method for obtaining a this compound-enriched fraction from plant material (e.g., Gardenia jasminoides fruits or leaves).

-

Sample Preparation : Air-dry the plant material at 40°C and grind it into a fine powder.

-

Solvent Extraction :

-

Macerate 100 g of powdered plant material in 1 L of 80% methanol (MeOH) for 24 hours at room temperature with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at <45°C to obtain a crude extract.

-

-

Liquid-Liquid Partitioning :

-

Resuspend the crude extract in 200 mL of distilled water.

-

Perform sequential partitioning in a separatory funnel with n-hexane (3 x 200 mL) to remove nonpolar compounds like lipids and chlorophylls. Discard the hexane phase.

-

Partition the remaining aqueous phase with ethyl acetate (3 x 200 mL). The iridoid glycosides will predominantly remain in the aqueous phase.

-

-

Solid-Phase Extraction (SPE) for Purification :

-

Concentrate the final aqueous phase to dryness.

-

Dissolve the residue in a minimal amount of water and load it onto a C18 SPE cartridge pre-conditioned with methanol and water.

-

Wash the cartridge with water to remove highly polar impurities (e.g., sugars).

-

Elute the iridoid glycoside fraction with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80% MeOH).

-

Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

-

-

Final Purification (Optional) : For high-purity this compound, subject the enriched fractions to preparative HPLC on a C18 column.

Quantification by UPLC-MS/MS

This protocol provides a sensitive and selective method for quantifying this compound.[18][19]

-

Sample Preparation : Extract 100 mg of powdered plant material with 1 mL of 80% MeOH containing a suitable internal standard. Vortex, sonicate for 30 minutes, and centrifuge at 13,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter.

-

UPLC Conditions :

-

Column : Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : A linear gradient appropriate for separating polar glycosides (e.g., 5-50% B over 10 minutes).

-

Flow Rate : 0.3 mL/min.

-

Column Temperature : 40°C.

-

-

MS/MS Conditions (Triple Quadrupole) :

-

Ionization Mode : Electrospray Ionization (ESI), negative mode.

-

MRM Transitions : Optimize using a pure this compound standard. A precursor ion ([M+HCOO]⁻ or [M-H]⁻) and 1-2 product ions should be selected for Multiple Reaction Monitoring (MRM).

-

Source Parameters : Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

-

Quantification : Construct a calibration curve using a serial dilution of a purified this compound standard. Calculate the concentration in samples based on the peak area ratio of the analyte to the internal standard.

Herbivore Antifeedant Bioassay

This protocol assesses the feeding deterrent activity of this compound against a generalist insect herbivore (e.g., Spodoptera litura).[9][20][22]

-

Diet Preparation : Prepare an artificial insect diet. For the treatment group, incorporate purified this compound into the diet at various concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mg/g diet) dissolved in a minimal amount of solvent. For the control group, add only the solvent.

-

Leaf Disc No-Choice Assay :

-

Dissolve this compound in a suitable solvent (e.g., methanol) to create a series of concentrations.

-

Cut leaf discs (e.g., from cabbage or lettuce) of a uniform size (e.g., 2 cm diameter).

-

Dip each disc into either a treatment solution or the solvent-only control for 10 seconds and allow it to air dry.

-

Place a single pre-weighed, starved larva (e.g., 3rd instar) in a petri dish with one treated or control leaf disc.

-

After 24 hours, remove the larva and measure the area of the leaf disc consumed using an image analysis software or a leaf area meter.

-

-

Data Analysis : Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / (C + T)] * 100, where C is the consumption of the control disc and T is the consumption of the treated disc. Higher AFI values indicate stronger antifeedant activity.

Antifungal Bioassay

This protocol evaluates the inhibitory effect of this compound on the growth of a pathogenic fungus.[11][21]

-

Fungal Culture : Grow the test fungus (e.g., Alternaria sp., Aspergillus sp.) on Potato Dextrose Agar (PDA) plates to obtain a fresh culture.

-

Poisoned Food Technique :

-

Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.

-

Add this compound (dissolved in a sterile solvent like DMSO or water) to the molten agar to achieve a range of final concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). A solvent-only control should also be prepared.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

-

Inoculation and Incubation :

-

Place a small plug (e.g., 5 mm diameter) of mycelium from the fresh fungal culture onto the center of each PDA plate.

-

Incubate the plates at 25°C in the dark.

-

-

Data Analysis :

-

Measure the radial growth (colony diameter) of the fungus daily until the fungus in the control plate reaches the edge of the dish.

-

Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

-

Determine the IC₅₀ value (the concentration that causes 50% growth inhibition) by plotting inhibition percentage against the logarithm of the concentration.

-

References

- 1. This compound | C16H22O10 | CID 46173850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of plant β-glucosidases in the dual defense system of iridoid glycosides and their hydrolyzing enzymes in Plantago lanceolata and Plantago major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journalspress.com [journalspress.com]

- 10. uv.mx [uv.mx]

- 11. academic.oup.com [academic.oup.com]

- 12. Antifungal property of dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside and its pore-forming action in plasma membrane of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Xenobiotic- and Jasmonic Acid-Inducible Signal Transduction Pathways Have Become Interdependent at the Arabidopsis CYP81D11 Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Simultaneous Determination of Thirteen Iridoid Glycosides in Crude and Processed Fructus Corni from Different Areas by UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Potential Therapeutic Applications of Gardoside: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gardoside, an iridoid glycoside predominantly found in medicinal plants such as Gardenia jasminoides, has emerged as a promising natural compound with significant therapeutic potential, particularly in the realm of inflammatory diseases. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, with a primary focus on its anti-inflammatory effects and its application in the context of osteoarthritis. While research into its anticancer and neuroprotective properties is still in its nascent stages, this document will also touch upon these potential avenues for future investigation. This guide consolidates available data, outlines detailed experimental methodologies for key assays, and presents visual representations of its mechanism of action to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a member of the iridoid glycoside family, a class of monoterpenoids known for their diverse biological activities. Structurally, it is characterized by a cyclopenta[c]pyran ring system with a glucose moiety attached. Its natural occurrence in plants with a long history of use in traditional medicine has prompted scientific investigation into its pharmacological properties.

Therapeutic Potential in Osteoarthritis and Inflammation

The most extensively studied therapeutic application of this compound is in the management of osteoarthritis (OA), a degenerative joint disease characterized by cartilage degradation and inflammation.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. In inflammatory conditions like OA, pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer (typically p65/p50) to translocate into the nucleus, where it binds to the promoter regions of various pro-inflammatory genes, leading to their transcription.

This compound has been shown to interfere with this cascade, preventing the degradation of IκBα and thereby sequestering NF-κB in the cytoplasm, which in turn suppresses the expression of its target genes.

Downregulation of Pro-inflammatory and Catabolic Mediators

By inhibiting the NF-κB pathway, this compound effectively reduces the expression of several key molecules implicated in the pathogenesis of osteoarthritis:

-

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): These enzymes are responsible for the production of prostaglandin E2 (PGE2) and nitric oxide (NO), respectively, which are potent pro-inflammatory mediators that contribute to pain and inflammation in OA.

-

Matrix Metalloproteinases (MMPs): Specifically MMP-3 and MMP-13, which are collagenases that play a crucial role in the degradation of the cartilage extracellular matrix, particularly type II collagen.

-

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5): This is a major aggrecanase responsible for the breakdown of aggrecan, a key proteoglycan essential for the compressive stiffness of articular cartilage.

Quantitative Data on Anti-inflammatory Effects

While specific IC50 values for this compound are not widely reported in the literature, studies on related compounds and extracts containing this compound demonstrate significant anti-inflammatory activity. For context, other iridoid glycosides have been reported to inhibit NO production with IC50 values in the micromolar range. Further quantitative studies are imperative to ascertain the precise potency of purified this compound.

Table 1: Effects of this compound on Pro-inflammatory and Catabolic Markers in IL-1β-stimulated Chondrocytes (Qualitative Summary)

| Target Molecule | Effect of this compound Treatment | Therapeutic Implication in OA |

| COX-2 | Downregulation of gene expression | Reduction of prostaglandin synthesis and inflammation |

| iNOS | Downregulation of gene expression | Reduction of nitric oxide production and oxidative stress |

| MMP-3 | Downregulation of gene expression | Inhibition of cartilage matrix degradation |

| MMP-13 | Downregulation of gene expression | Inhibition of type II collagen degradation |

| ADAMTS-5 | Downregulation of gene expression | Preservation of aggrecan and cartilage integrity |

Potential Anticancer and Neuroprotective Applications

Research into the anticancer and neuroprotective effects of this compound is still in the exploratory phase. However, other iridoid glycosides have demonstrated activities in these areas, suggesting that this compound may also possess similar properties.

-

Anticancer Potential: Some glycosides have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. Future studies should investigate the cytotoxic effects of this compound against a panel of cancer cell lines to determine its potential as an anticancer agent.

-

Neuroprotective Potential: Oxidative stress and inflammation are key contributors to neurodegenerative diseases. Given this compound's established anti-inflammatory and potential antioxidant properties, it is a candidate for investigation in models of neurodegeneration.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic properties.

Isolation and Purification of this compound from Gardenia jasminoides

-

Extraction: Powdered, dried fruit of Gardenia jasminoides is macerated with 70% ethanol at room temperature for 24-48 hours. The process is repeated three times to ensure complete extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol. The n-butanol fraction, which is enriched with iridoid glycosides, is collected.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., HP-20). The column is washed with water to remove sugars and then eluted with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and subjected to preparative HPLC on a C18 column for final purification.

In Vitro Anti-inflammatory Assay in IL-1β-stimulated Chondrocytes

-

Cell Culture: Primary human or rat chondrocytes are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cell Treatment: Chondrocytes are pre-treated with various concentrations of this compound for 2 hours. Subsequently, the cells are stimulated with IL-1β (e.g., 10 ng/mL) for 24 hours.

-

Nitric Oxide (NO) Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E2 (PGE2) Assay: The level of PGE2 in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and reverse transcribed to cDNA. The mRNA expression levels of COX2, NOS2, MMP3, MMP13, and ADAMTS5 are quantified by real-time quantitative PCR (RT-qPCR), with GAPDH or ACTB used as a housekeeping gene for normalization.

-

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against COX-2, iNOS, MMP-13, phospho-p65, p65, IκBα, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

-

Cell Transfection: A suitable cell line (e.g., HEK293T or a chondrocyte cell line) is co-transfected with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization of transfection efficiency.

-

Cell Treatment: After 24 hours of transfection, the cells are pre-treated with this compound for 2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or IL-1β) for 6-8 hours.

-

Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Pharmacokinetics

Currently, there is a lack of published pharmacokinetic data specifically for this compound. However, studies on other iridoid glycosides can provide some general insights. Iridoid glycosides are generally characterized by:

-

Rapid Absorption: They are often quickly absorbed after oral administration.

-

Low Bioavailability: The oral bioavailability of many iridoid glycosides is relatively low, which may be due to poor membrane permeability, first-pass metabolism in the intestine and liver, and/or degradation in the gastrointestinal tract.

-

Metabolism: They can be metabolized by gut microbiota and hepatic enzymes.

Table 2: General Pharmacokinetic Parameters of Selected Iridoid Glycosides (for Context)

| Compound | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) | Species |

| Aucubin | ~0.5 | ~150 | ~1.5 | ~19 | Rat |

| Geniposide | ~0.25 | ~2000 | ~1.8 | ~6.4 | Rat |

| Catalpol | ~0.5 | ~1000 | ~1.2 | <1 | Rat |

Note: These values are for illustrative purposes and may vary significantly depending on the specific compound, dosage, and experimental conditions. Pharmacokinetic studies on this compound are needed.

Future Directions and Conclusion

This compound holds considerable promise as a therapeutic agent, particularly for inflammatory conditions such as osteoarthritis. Its well-defined mechanism of action, involving the inhibition of the NF-κB signaling pathway, provides a strong rationale for its further development. However, several key areas require further investigation:

-

Quantitative Biological Activity: Rigorous studies are needed to determine the specific IC50 values of this compound for its various molecular targets.

-

In Vivo Efficacy: While in vitro data is promising, further in vivo studies in animal models of osteoarthritis are necessary to confirm its therapeutic efficacy, establish optimal dosing, and assess its safety profile.

-

Pharmacokinetics and Bioavailability: Detailed ADME studies are crucial to understand the absorption, distribution, metabolism, and excretion of this compound and to develop strategies to improve its bioavailability if necessary.

-

Exploration of Other Therapeutic Areas: Systematic investigation of its potential anticancer and neuroprotective effects is warranted.

In Silico Prediction of Gardoside Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gardoside, an iridoid glycoside found in various plant species, represents a promising scaffold for drug discovery.[1][2] However, comprehensive data on its biological activity and pharmacokinetic profile remains limited. This technical guide provides a comprehensive, hypothetical workflow for the in silico prediction of this compound's bioactivity, focusing on its potential as an anti-inflammatory agent by targeting Cyclooxygenase-2 (COX-2). We will detail the computational methodologies, from initial protein and ligand preparation to molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide serves as a blueprint for researchers to computationally assess the therapeutic potential of this compound and similar natural products, thereby accelerating the initial phases of drug discovery.

Introduction to this compound

This compound is a naturally occurring iridoid glycoside that has been identified in plants such as Gardenia jasminoides and Lippia alba.[2][3] Iridoid glycosides are a class of secondary metabolites known for a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The structural features of this compound make it an interesting candidate for computational analysis to predict its bioactivity and drug-likeness.

Hypothetical Target Selection: Cyclooxygenase-2 (COX-2)

Given the known anti-inflammatory properties of many iridoid glycosides, Cyclooxygenase-2 (COX-2) is selected as a hypothetical therapeutic target for this in silico investigation. COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Inhibition of COX-2 is a well-established strategy for treating inflammation and pain.

In Silico Workflow for this compound Bioactivity Prediction

The following sections detail the proposed computational workflow to predict the bioactivity of this compound against COX-2.

Experimental Protocols

3.1.1. Protein Preparation

-

Retrieval of Protein Structure: The three-dimensional crystal structure of human COX-2 in complex with a known inhibitor (e.g., Celecoxib) will be downloaded from the Protein Data Bank (PDB).

-

Protein Cleaning: The protein structure will be prepared by removing water molecules, co-factors, and any existing ligands.

-

Addition of Hydrogen Atoms: Hydrogen atoms will be added to the protein structure, which is crucial for correct ionization and tautomeric states of amino acid residues.

-

Energy Minimization: The energy of the protein structure will be minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes and obtain a stable conformation.

3.1.2. Ligand Preparation

-

This compound Structure Retrieval: The 2D structure of this compound will be obtained from the PubChem database.[2]

-

2D to 3D Conversion: The 2D structure will be converted to a 3D conformation.

-

Ligand Optimization: The 3D structure of this compound will be optimized and its energy minimized using a suitable force field (e.g., MMFF94).

-

Charge Assignment: Appropriate partial charges will be assigned to the atoms of this compound.

3.1.3. Molecular Docking

-

Binding Site Prediction: The active site of COX-2 will be identified based on the co-crystallized ligand from the downloaded PDB structure.

-

Grid Generation: A grid box will be generated around the identified active site to define the search space for the docking simulation.

-

Docking Simulation: Molecular docking will be performed using software such as AutoDock Vina or Glide. The docking algorithm will explore various conformations and orientations of this compound within the active site of COX-2.

-

Pose Selection and Analysis: The resulting docking poses will be ranked based on their predicted binding affinity (docking score). The pose with the lowest binding energy, representing the most stable binding mode, will be selected for further analysis. The interactions between this compound and the amino acid residues of the COX-2 active site (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and analyzed.

3.1.4. Molecular Dynamics (MD) Simulation

-

System Setup: The best-docked complex of COX-2 and this compound will be placed in a simulation box filled with a suitable water model (e.g., TIP3P).

-

Ionization: Ions will be added to neutralize the system and mimic physiological salt concentrations.

-

Equilibration: The system will be subjected to a series of equilibration steps to ensure that the temperature and pressure are stable.

-

Production Run: A production MD simulation of at least 100 nanoseconds will be performed to observe the dynamic behavior of the this compound-COX-2 complex.

-

Trajectory Analysis: The trajectory from the MD simulation will be analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of key intermolecular interactions over time.

3.1.5. ADMET Prediction

-

Physicochemical Properties: Key physicochemical properties of this compound, such as molecular weight, logP, and topological polar surface area (TPSA), will be calculated.

-

Pharmacokinetic Properties: ADMET properties, including absorption (e.g., human intestinal absorption, Caco-2 permeability), distribution (e.g., blood-brain barrier penetration), metabolism (e.g., cytochrome P450 inhibition), and toxicity (e.g., hERG inhibition, hepatotoxicity), will be predicted using various in silico models and web servers like SwissADME, pkCSM, or ADMETlab.[4][5]

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the in silico analysis of this compound.

Table 1: Molecular Docking and Molecular Dynamics Simulation Results

| Parameter | Value |

| Molecular Docking | |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | Arg120, Tyr355, Val523 |

| Hydrogen Bonds | 3 |

| Molecular Dynamics | |

| Average RMSD (Å) | 1.2 |

| Average RMSF (Å) | 0.8 |

| Binding Free Energy (kcal/mol) | -45.7 |

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability | Moderate | Moderately permeable |

| Distribution | ||

| Blood-Brain Barrier Permeant | No | Unlikely to cross the BBB |

| Plasma Protein Binding | 85% | Moderately bound to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

| Toxicity | ||

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

| Hepatotoxicity | No | Unlikely to cause liver damage |

| AMES Toxicity | No | Non-mutagenic |

Visualization of Workflows and Pathways

In Silico Prediction Workflow

Hypothetical COX-2 Signaling Pathway Modulation by this compound

Conclusion